6-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide
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Overview
Description
6-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, a pyridine ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridine intermediates. The pyrazole ring can be synthesized through the methylation of pyrazole using methylating agents such as iodomethane or bromomethane, followed by amination to obtain 3,5-dimethyl-1H-pyrazol-4-amine . The pyridine ring is then functionalized with a carboxamide group and linked to the pyrazole moiety through a series of condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and temperature settings to facilitate the reactions efficiently. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the
Properties
IUPAC Name |
6-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-14-18(15(2)26-25-14)13-24-19-9-8-16(12-23-19)20(27)22-11-5-7-17-6-3-4-10-21-17/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3,(H,22,27)(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQOGLVGCZHPNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CNC2=NC=C(C=C2)C(=O)NCCCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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